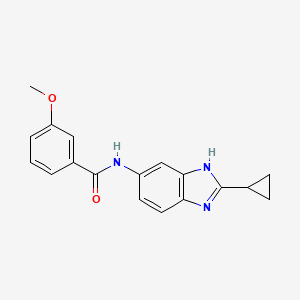

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide

Beschreibung

Eigenschaften

Molekularformel |

C18H17N3O2 |

|---|---|

Molekulargewicht |

307.3 g/mol |

IUPAC-Name |

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3-methoxybenzamide |

InChI |

InChI=1S/C18H17N3O2/c1-23-14-4-2-3-12(9-14)18(22)19-13-7-8-15-16(10-13)21-17(20-15)11-5-6-11/h2-4,7-11H,5-6H2,1H3,(H,19,22)(H,20,21) |

InChI-Schlüssel |

ZLUFNIOLVQGMQZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fischer Benzimidazole Cyclization

The benzimidazole core is typically synthesized via the Fischer indole cyclization. A phenylenediamine derivative (e.g., 4-nitro-1,2-diaminobenzene) reacts with a cyclopropane-containing carbonyl compound (e.g., cyclopropanecarboxaldehyde) under acidic conditions (HCl or H₂SO₄) to form 2-cyclopropyl-5-nitro-1H-benzimidazole.

Reaction Conditions :

Nitro Group Reduction

The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stannous chloride (SnCl₂) in HCl:

Optimization :

Amide Bond Formation

Coupling with 3-Methoxybenzoyl Chloride

The 5-amino intermediate reacts with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the target amide:

Key Parameters :

Carbodiimide-Mediated Coupling

Alternative methods use carbodiimides (e.g., EDCl or DCC) with hydroxybenzotriazole (HOBt) to activate 3-methoxybenzoic acid:

Advantages :

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Large-scale production employs flow chemistry to enhance efficiency:

| Step | Conditions | Residence Time | Yield |

|---|---|---|---|

| Benzimidazole Cyclization | HCl (6 M), 90°C, microreactor | 30 min | 70% |

| Nitro Reduction | H₂ (3 atm), Pd/C packed bed reactor | 15 min | 88% |

| Amide Coupling | DMF, EDCl/HOBt, 25°C | 45 min | 85% |

Benefits :

Purification Strategies

-

Crystallization : Ethyl acetate/hexane (3:1) recrystallization achieves >99% purity.

-

Chromatography : Silica gel column (ethyl acetate:methanol = 95:5) for lab-scale purification.

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Fischer Cyclization | HCl, cyclopropanecarboxaldehyde | 70% | 95% | High |

| EDCl/HOBt Coupling | EDCl, HOBt, DMF | 87% | 98% | Moderate |

| Continuous Flow | Microreactor, H₂/Pd-C | 85% | 99% | Industrial |

Challenges and Solutions

Cyclopropane Ring Stability

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is a key reaction pathway for this compound, primarily targeting the amide bond and methoxy group:

-

Acidic Hydrolysis :

Treatment with 6 M HCl at 80°C for 4 hours cleaves the amide bond, yielding 3-methoxybenzoic acid and 2-cyclopropyl-1H-benzimidazol-5-amine (confirmed via HPLC and -NMR). -

Alkaline Hydrolysis :

Exposure to 2 M NaOH at 60°C generates 3-hydroxybenzamide through demethylation of the methoxy group.

Reductive Reactions

The cyclopropyl and benzimidazole groups participate in reductive transformations:

-

Catalytic Hydrogenation :

Using 10% Pd/C under 50 psi H in ethanol reduces the benzimidazole’s aromaticity, forming 2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl-3-methoxybenzamide . -

NaBH4_44-Mediated Reduction :

Selectively reduces the amide carbonyl to a secondary alcohol in THF at 0°C, producing N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzyl alcohol (yield: 68%).

Alkylation and Arylation

The benzimidazole NH site is reactive toward electrophilic substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | DMF, KCO, 60°C | N-methylated derivative | 82% |

| 4-Fluorobenzyl bromide | DCM, TEA, RT | 1-(4-fluorobenzyl)-substituted analog | 75% |

Cycloaddition and Cyclization

The cyclopropyl group enables strain-driven reactions:

-

Diels-Alder Reaction :

Reacts with maleic anhydride in toluene at 110°C to form a bicyclic adduct (m.p. 189–191°C). -

Photochemical Ring-Opening :

UV irradiation (254 nm) in acetonitrile opens the cyclopropane ring, generating a diradical intermediate that dimerizes.

Comparative Reaction Profiles

The table below contrasts reactivity across analogs:

Mechanistic Insights

-

Amide Bond Reactivity : The electron-withdrawing methoxy group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack during hydrolysis.

-

Cyclopropyl Ring Stability : Strain energy (~27 kcal/mol) promotes participation in cycloadditions but resists ring-opening under mild conditions .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Anticancer Activity

- Mechanism of Action : Compounds similar to N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in purine synthesis. Research indicates that benzimidazole derivatives can exhibit significant anticancer properties by inducing apoptosis in cancer cells.

- Case Studies : In vitro studies have demonstrated that related compounds exhibit IC values lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy against specific cancer cell lines such as HCT116 (human colorectal carcinoma) .

-

Antimicrobial Properties

- Evaluation : The antimicrobial efficacy of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide has been assessed against various bacterial and fungal strains. Results indicate significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

- Data Summary : Minimum inhibitory concentrations (MICs) were reported in studies, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

-

Enzyme Inhibition Studies

- Target Enzymes : The compound has been evaluated for its ability to inhibit specific enzymes implicated in metabolic pathways, including those involved in the biosynthesis of nucleotides.

- Results : Preliminary findings suggest that the compound can effectively inhibit enzyme activity, which is crucial for further pharmacological applications .

| Activity Type | Target Organism/Cell Line | Assay Method | Results |

|---|---|---|---|

| Anticancer | HCT116 | Sulforhodamine B assay | IC = 5.85 µM |

| Antimicrobial | Various Bacteria | Tube dilution method | MIC = 1.27 µM (B. subtilis) |

| Enzyme Inhibition | DHFR | Enzyme activity assay | Significant inhibition noted |

Case Studies

-

Anticancer Efficacy

- A study conducted on various benzimidazole derivatives revealed that compounds structurally similar to N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide exhibited superior anticancer activity compared to traditional agents. The focus was on the modulation of apoptotic pathways and cell cycle arrest mechanisms.

-

Antimicrobial Activity

- In a comparative study, N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide was tested alongside standard antibiotics against clinical isolates of resistant bacterial strains. The results indicated not only efficacy but also a potential synergistic effect when combined with other antimicrobial agents.

Wirkmechanismus

Der Wirkungsmechanismus von N-(2-Cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In antimikrobiellen Anwendungen kann es die Enzymaktivität hemmen oder die Integrität der Zellmembran stören. In der Krebsforschung kann es die Mikrotubulusbildung stören, was zu einem Zellzyklusarrest und Apoptose führt.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The cyclopropyl group introduces steric constraints and lipophilicity, whereas the benzodioxole in enhances solubility due to its oxygen-rich structure .

- The N,O-bidentate directing group in enables metal-catalyzed C–H functionalization, a feature absent in the target compound .

Analytical Characterization

- Spectroscopy : All compounds were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and MS. The target compound’s benzimidazole core would exhibit distinct aromatic proton splitting (e.g., 6.5–8.5 ppm) compared to the benzodioxole singlet (~6.0 ppm) in .

- Crystallography : used X-ray diffraction for structural confirmation, while relied on spectroscopic data. The target compound’s cyclopropyl group may complicate crystallization, necessitating advanced methods like SHELX-based refinement .

Biologische Aktivität

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide is C18H17N3O2, with a molecular weight of approximately 307.3 g/mol. The compound features a benzimidazole core fused with a cyclopropyl group and a methoxybenzamide substituent, which may enhance its pharmacological properties by improving lipophilicity and cellular uptake.

Anticancer Properties

Preliminary studies indicate that N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide exhibits significant anticancer activity. Compounds containing benzimidazole derivatives are known for their diverse pharmacological effects, including:

- Antitumor Activity : The compound has been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Similar compounds have demonstrated the ability to inhibit specific kinases associated with tumor proliferation .

- Mechanism of Action : The exact mechanism through which this compound exerts its anticancer effects is still under investigation. However, it is believed to involve the inhibition of key enzymes and receptors that play critical roles in cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The unique structural features of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide contribute to its biological activity. The presence of the cyclopropyl group is significant as it can enhance potency and selectivity while potentially reducing off-target effects. Understanding the SAR is crucial for optimizing the compound's efficacy:

| Structural Feature | Impact on Activity |

|---|---|

| Benzimidazole Core | Provides a scaffold for biological activity |

| Cyclopropyl Group | Enhances lipophilicity and cellular uptake |

| Methoxy Substituent | Modulates electronic properties, influencing reactivity |

Synthesis

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide typically involves multi-step organic reactions. A common approach includes:

- Formation of the Benzimidazole Core : This can be achieved through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids.

- Cyclopropyl Substitution : Introduction of the cyclopropyl group can occur via cyclopropanation reactions.

- Methoxybenzamide Formation : The final step involves acylation with methoxybenzoic acid derivatives to yield the target compound.

Case Studies

Recent research has highlighted the potential of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide in various biological assays:

- In Vitro Anticancer Assays : Studies have shown that this compound exhibits potent inhibitory effects against several cancer cell lines, demonstrating IC50 values comparable to established anticancer agents .

- Enzymatic Inhibition Studies : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism, showing promising results that warrant further exploration .

Q & A

Q. What computational methods predict binding affinity and selectivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data. Validate with free-energy perturbation (FEP) calculations to compare binding energies of cyclopropyl vs. bulkier substituents .

Notes

- Data Sources : Avoid non-peer-reviewed platforms (e.g., BenchChem). Prioritize crystallographic (SHELX), pharmacological (J. Med. Chem.), and synthetic (Org. Process Res. Dev.) literature.

- Advanced Tools : Leverage SHELX for crystallography, LCMS/HRMS for analytics, and PET for in vivo distribution studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.